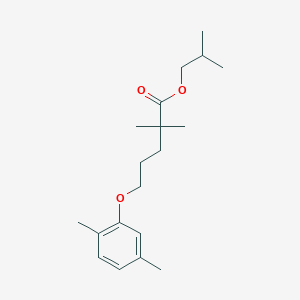

Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate

Beschreibung

Eigenschaften

IUPAC Name |

2-methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-14(2)13-22-18(20)19(5,6)10-7-11-21-17-12-15(3)8-9-16(17)4/h8-9,12,14H,7,10-11,13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPYTKNMHNVOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576919 | |

| Record name | 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149105-26-0 | |

| Record name | 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate synthesis pathway

An In-depth Technical Guide to the Synthesis of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate

Executive Summary

This guide provides a comprehensive technical overview of the synthetic pathway for Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. This compound is the isobutyl ester of Gemfibrozil, a well-established pharmaceutical agent used to regulate blood lipid levels[1][2]. The synthesis detailed herein is a robust and high-yield process, primarily adapted from patented industrial methods, that proceeds in two key stages: 1) the C-alkylation of an isobutyrate ester to form a five-carbon chain with a terminal halide, and 2) the subsequent O-alkylation of 2,5-dimethylphenol with this intermediate via the Williamson ether synthesis. This pathway is notable for its efficiency, achieving overall yields often exceeding 80%, and its reliance on readily available starting materials[1][3][4]. This document will explore the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and discuss critical process parameters from the perspective of a senior application scientist.

Introduction and Strategic Overview

Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is structurally characterized by a phenoxy ether linkage and a gem-dimethyl substituted ester. Its carboxylic acid analogue, Gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid), is a significant therapeutic agent for treating hyperlipidemia by elevating high-density lipoproteins (HDL) while reducing low-density lipoproteins (LDL)[2][4]. The synthesis of the isobutyl ester follows a convergent strategy that logically constructs the molecule from three primary building blocks: 2,5-dimethylphenol, isobutyl isobutyrate, and a C3 di-electrophile such as 1-bromo-3-chloropropane.

The core of this synthesis lies in a two-step sequence that first establishes the 2,2-dimethylpentanoate backbone and then appends the 2,5-dimethylphenoxy moiety. This approach is superior to alternative routes, such as alkylating 2,5-dimethylphenol first, which often result in lower yields[2].

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals a clear and efficient synthetic path. The ether bond is the most logical disconnection point for a Williamson ether synthesis. The remaining C-C bond can be formed by alkylating an isobutyrate enolate.

Caption: Retrosynthetic analysis of the target molecule.

Overall Synthesis Workflow

The forward synthesis is a streamlined process that builds the carbon skeleton first, followed by the ether linkage. This sequence avoids handling the potentially more complex phenoxy-containing intermediates early on.

Caption: Forward synthesis workflow diagram.

Mechanistic Deep Dive

Step 1: C-Alkylation via Enolate Formation

The first critical step is the formation of the carbon skeleton. This is achieved by alkylating the enolate of isobutyl isobutyrate.

-

Causality of Experimental Choices:

-

Base Selection: Lithium diisopropylamide (LDA) is the base of choice. As a strong, sterically hindered, non-nucleophilic base, it rapidly and quantitatively deprotonates the α-carbon of the ester to form the lithium enolate without competing nucleophilic attack at the ester carbonyl.

-

Solvent: A polar aprotic solvent like tetrahydrofuran (THF) is ideal as it readily dissolves the reagents and stabilizes the lithium cation without interfering with the reactivity of the enolate[1][3].

-

Electrophile: 1-bromo-3-chloropropane is the preferred C3 electrophile. The bromine atom is a better leaving group than chlorine, ensuring that the initial SN2 attack occurs selectively at the bromine-bearing carbon. This choice leads to higher yields compared to using 1,3-dibromopropane[2].

-

Caption: Mechanistic pathway for C-alkylation.

Step 2: Williamson Ether Synthesis

This classic reaction forms the crucial C-O ether bond. It proceeds via an SN2 mechanism where a phenoxide nucleophile attacks an alkyl halide[5][6].

-

Causality of Experimental Choices:

-

Phenoxide Formation: 2,5-Dimethylphenol is deprotonated with a strong base, such as sodium hydroxide or sodium hydride, to form the highly nucleophilic sodium 2,5-dimethylphenoxide[2][7].

-

Solvent System: A mixed solvent system of a non-polar hydrocarbon (e.g., toluene) and a polar aprotic solvent (e.g., dimethylsulfoxide, DMSO) is critical for high yields[1][3]. Toluene serves as the primary solvent, controlling the reflux temperature, while the DMSO component enhances the rate of the SN2 reaction by solvating the sodium cation, leaving a more "naked" and reactive phenoxide anion[8].

-

Substrate: The primary alkyl chloride (isobutyl 5-chloro-2,2-dimethylpentanoate) is an excellent substrate for the SN2 reaction, minimizing the potential for competing E2 elimination side reactions that can occur with secondary or tertiary halides[5][7].

-

Caption: Mechanistic pathway for O-alkylation.

Detailed Experimental Protocols

The following protocols are synthesized from patented industrial procedures and represent a self-validating system for achieving high yields.

Protocol 1: Synthesis of Isobutyl 5-chloro-2,2-dimethylpentanoate

-

Reactor Setup: A dry, inert-atmosphere (Nitrogen or Argon) reactor is charged with anhydrous tetrahydrofuran (THF).

-

Base Preparation: The THF is cooled to below 0°C, and a solution of lithium diisopropylamide (LDA) is added.

-

Enolate Formation: Isobutyl isobutyrate (2-methylpropyl 2-methylpropanoate) is added dropwise to the stirred LDA solution, maintaining the temperature below 0°C to ensure controlled deprotonation. The mixture is stirred for approximately 30-60 minutes.

-

Alkylation: 1-Bromo-3-chloropropane is added to the reaction mixture at a controlled rate, keeping the temperature below 25°C[3]. The reaction is then stirred for 10-15 hours at room temperature.

-

Work-up: The reaction is quenched by the careful addition of water. The mixture is partitioned between water and a non-polar solvent like hexane.

-

Purification: The organic phase is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the residual crude ester is purified by vacuum distillation to yield the pure product[2].

Protocol 2: Synthesis of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate

-

Phenoxide Formation: A reactor is charged with 2,5-dimethylphenol, toluene, DMSO (a typical ratio is 7.5:1 v/v toluene:DMSO), and a stoichiometric amount of sodium hydroxide (e.g., 50% aqueous solution) or sodium hydride[3]. The mixture is heated to reflux to form the sodium 2,5-dimethylphenoxide and remove water azeotropically if NaOH is used.

-

Ether Synthesis: The Isobutyl 5-chloro-2,2-dimethylpentanoate, synthesized in the previous step, is added to the hot phenoxide mixture.

-

Reaction: The mixture is maintained at reflux for 12-20 hours, with reaction progress monitored by a suitable technique (e.g., GC or TLC)[2].

-

Work-up: After cooling, the reaction mixture is washed with water to remove DMSO and inorganic salts. The organic toluene layer is separated.

-

Purification: The toluene is removed by distillation. The crude product can be purified by partitioning between hexane and water, followed by acidification of the aqueous layer if any hydrolysis occurred, but for the ester, direct purification of the organic residue by vacuum distillation is appropriate.

Materials and Reagents Data

| Reagent | Formula | MW ( g/mol ) | BP (°C) | Density (g/mL) | Key Hazards |

| Isobutyl Isobutyrate | C₈H₁₆O₂ | 144.21 | 149 | 0.856 | Flammable |

| 1-Bromo-3-chloropropane | C₃H₆BrCl | 157.44 | 143-145 | 1.59 | Toxic, Irritant |

| Lithium Diisopropylamide | C₆H₁₄LiN | 107.12 | - | ~0.78 (in THF) | Corrosive, Flammable |

| 2,5-Dimethylphenol | C₈H₁₀O | 122.16 | 212 | 0.971 | Corrosive, Toxic[9] |

| Toluene | C₇H₈ | 92.14 | 111 | 0.867 | Flammable, Toxic |

| DMSO | C₂H₆OS | 78.13 | 189 | 1.100 | Irritant |

Product Data Summary

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | C₂₀H₃₂O₃ | 320.47 | Expected to be a liquid or low-melting solid |

| Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | C₁₆H₂₄O₃ | 264.36 | Liquid[10] |

| Gemfibrozil (Acid form) | C₁₅H₂₂O₃ | 250.33 | White crystalline powder[11] |

Characterization: The final product should be characterized using standard analytical techniques. ¹H and ¹³C NMR spectroscopy will confirm the structural integrity, mass spectrometry will verify the molecular weight, and IR spectroscopy will show the characteristic ester carbonyl and ether C-O stretches.

References

- Creger, P. L. (1987). Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. U.S.

-

Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14, 385-424. [Link]

- Creger, P. L. (1990). Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.

- Warner-Lambert Company. (1987). Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. U.S.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Wikipedia contributors. (n.d.). Williamson ether synthesis. In Wikipedia. Retrieved January 10, 2026, from [Link]

-

Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

-

Asian Journal of Chemistry. (n.d.). A Novel and an Improved Process for the Synthesis of Gemfibrozil. [Link]

-

ChemBK. (n.d.). Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. [Link]

-

ChemBK. (n.d.). 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid. [Link]

-

Human Metabolome Database. (2012). Showing metabocard for 2,5-Dimethylphenol (HMDB0030540). [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. [Link]

-

PubChem. (n.d.). 2,5-Dimethylphenol. [Link]

-

PubChem. (n.d.). 2,5-Dimethylphenol | C8H10O | CID 7267. [Link]

Sources

- 1. US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid - Google Patents [patents.google.com]

- 2. US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid - Google Patents [patents.google.com]

- 3. CA1267155A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. 2,5-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Pentanoic acid, 5-(2,5-dimethylphenoxy)-2,2-dimethyl-, met… [cymitquimica.com]

- 11. chembk.com [chembk.com]

An In-depth Technical Guide to the Chemical Properties of Gemfibrozil Isobutyl Ester

Foreword: Understanding the Subject

Gemfibrozil Isobutyl Ester is a key chemical entity primarily encountered in the pharmaceutical landscape as a derivative and potential impurity of Gemfibrozil, a widely used lipid-regulating agent.[1][2] Its significance lies not as a therapeutic agent itself, but as a critical reference standard for analytical scientists.[1][3] The precise characterization of such compounds is paramount for ensuring the purity, safety, and efficacy of the parent active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the chemical and physical properties of Gemfibrozil Isobutyl Ester, outlines robust analytical methodologies for its characterization, and discusses its stability profile from a drug development perspective. The insights herein are curated for researchers, analytical scientists, and formulation experts who require a deep and practical understanding of this molecule.

Molecular Identity and Physicochemical Characteristics

The foundational step in any chemical analysis is the unambiguous identification of the molecule. Gemfibrozil Isobutyl Ester is structurally defined as the isobutyl ester of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.

Caption: Chemical Structure of Gemfibrozil Isobutyl Ester.

Core Identifiers and Properties

Quantitative data for reference standards are often batch-specific and provided on a Certificate of Analysis (CoA). However, based on its structure and data from related compounds, we can summarize its key physicochemical properties.

| Property | Value | Source / Rationale |

| IUPAC Name | Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | Standard nomenclature based on structure.[1][4] |

| CAS Number | 149105-26-0 | Chemical Abstracts Service registry number.[1][2][4][5] |

| Molecular Formula | C₁₉H₃₀O₃ | Derived from atomic composition.[1][3][4][6] |

| Molecular Weight | 306.44 g/mol | Calculated from the molecular formula.[1][6] |

| Physical State | White to Off-White Solid | Typical appearance for a purified organic solid of this class.[4] |

| pKa | Not Applicable | As an ester, it lacks a readily ionizable proton; its properties are governed by its parent acid's pKa (Gemfibrozil, ~4.7) in hydrolysis reactions.[7] |

| Predicted LogP | > 5.0 | Esterification of the carboxylic acid (LogP ~4.4) significantly increases lipophilicity by removing the ionizable group.[8] |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents (e.g., Hexane, Dichloromethane) and polar aprotic solvents (e.g., Acetonitrile, DMSO). | The ester functional group makes the molecule significantly less polar than its parent carboxylic acid, Gemfibrozil, which has limited aqueous solubility.[7][9] |

Synthesis and Potential Impurities

Understanding the synthesis of a reference standard is crucial for anticipating potential impurities. A standard laboratory synthesis would involve the Fischer esterification of Gemfibrozil with isobutanol under acidic catalysis.

Sources

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. Gemfibrozil Isobutyl Ester | CymitQuimica [cymitquimica.com]

- 3. Gemfibrozil butyl Ester - SRIRAMCHEM [sriramchem.com]

- 4. indiamart.com [indiamart.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Products by Alphabet - Dove Research & Analytics Laboratory [doveresearchlab.com]

- 7. Gemfibrozil - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Gemfibrozil | C15H22O3 | CID 3463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate (CAS: 149105-26-0): A Key Intermediate in Gemfibrozil Synthesis

This guide provides a comprehensive technical overview of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate, a critical chemical intermediate in the pharmaceutical industry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical identity, synthesis pathways, analytical characterization, and its pivotal role in the production of the lipid-lowering agent, Gemfibrozil.

Core Compound Profile & Physicochemical Properties

Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate, also known as Gemfibrozil Isobutyl Ester, is primarily recognized for its role as a direct precursor to Gemfibrozil, a well-established fibrate drug used to manage hyperlipidemia.[1][2] The isobutyl ester functional group serves as a protecting group for the carboxylic acid moiety of the final active pharmaceutical ingredient (API), facilitating synthesis and purification before its final hydrolysis.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 149105-26-0 | [3][] |

| IUPAC Name | 2-methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | [][5] |

| Synonyms | Isobutyl 2,2-dimethyl-5-(2,5-xylyloxy)valerate, Gemfibrozil isobutyl ester | [][5][6] |

| Molecular Formula | C₁₉H₃₀O₃ | [3] |

| Molecular Weight | 306.44 g/mol | [] |

| Appearance | Light yellow to brown yellow liquid | [] |

| Density | 0.972 g/cm³ | [] |

| Boiling Point | 390°C at 760 mmHg | [] |

| InChIKey | REPYTKNMHNVOPH-UHFFFAOYSA-N | [] |

| SMILES | CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OCC(C)C | [5] |

Synthesis and Manufacturing: The Pathway to a Crucial Intermediate

The industrial synthesis of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is a multi-step process designed for efficiency and high yield, as its purity directly impacts the quality of the final Gemfibrozil API. The most common strategies involve the formation of a key halo-pentanoate ester intermediate followed by an etherification reaction.

An improved, high-yield two-step process has been developed that avoids some of the lower-yield methods of the past.[7] This process is centered on the principle of first constructing the substituted pentanoate backbone and then coupling it with the dimethylphenol moiety.

Expert Insight: Causality in Experimental Design

The choice of a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) in Step 1 is critical. Isobutyl isobutyrate possesses acidic α-hydrogens, but a weaker base could favor undesirable side reactions like self-condensation. LDA's steric bulk prevents it from acting as a nucleophile, ensuring it exclusively functions as a base to generate the required ester carbanion for the subsequent C-alkylation step.[8] The use of a mixed solvent system, such as toluene/DMSO in the second step, is a strategic choice to balance the solubility of both the polar phenoxide salt and the less polar halo-ester, thereby maximizing the reaction rate.[7]

Protocol: Synthesis of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate

This protocol is a representative synthesis adapted from established patent literature for illustrative purposes.[7][8]

Step 1: Preparation of Isobutyl 5-chloro-2,2-dimethylpentanoate

-

Under an inert nitrogen atmosphere, add diisopropylamine (2.1 equiv.) to anhydrous tetrahydrofuran (THF) in a reaction vessel.

-

Cool the solution to -78°C.

-

Slowly add n-butyllithium (2 equiv.) and allow the mixture to warm to room temperature for 1 hour to ensure complete formation of LDA.

-

In a separate vessel, dissolve isobutyl isobutyrate (1 equiv.) in anhydrous THF and cool to -78°C.

-

Transfer the prepared LDA solution dropwise to the isobutyrate solution, maintaining the temperature at -78°C. Stir for 1 hour to form the ester carbanion.

-

Add 1-bromo-3-chloropropane (1.1 equiv.) and allow the reaction to proceed, gradually warming to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Perform a liquid-liquid extraction with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude product via vacuum distillation to yield the intermediate, Isobutyl 5-chloro-2,2-dimethylpentanoate.

Step 2: Synthesis of the Final Product

-

To a solution of 2,5-dimethylphenol (1 equiv.) in a mixed solvent of toluene and dimethyl sulfoxide (DMSO), add a strong base such as potassium carbonate (2.5 equiv.) and sodium iodide (catalytic amount).

-

Heat the mixture to reflux to form the sodium 2,5-dimethylphenoxide salt.

-

Add the Isobutyl 5-chloro-2,2-dimethylpentanoate intermediate (1.1 equiv.) from Step 1 to the reaction mixture.

-

Maintain the reaction at reflux for 12-18 hours, monitoring completion by TLC or GC-MS.

-

After cooling, wash the reaction mixture with water to remove inorganic salts.

-

The organic layer is then washed with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a final brine wash.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude title compound. Further purification, if necessary, can be achieved via chromatography.

Role in Drug Development: The Gateway to Gemfibrozil

The title compound's primary value lies in its identity as the penultimate intermediate in the synthesis of Gemfibrozil. The final step is a straightforward ester hydrolysis to unmask the carboxylic acid, the key functional group for the drug's biological activity.

Mechanism of Action of Gemfibrozil

Once administered and the ester is hydrolyzed to Gemfibrozil, the active drug primarily exerts its effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][9] PPARα is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in lipid and lipoprotein metabolism.[10]

Key downstream effects of PPARα activation by Gemfibrozil include:

-

Increased Lipoprotein Lipase (LPL) Synthesis: This enhances the clearance of triglyceride-rich lipoproteins from the circulation.[9]

-

Decreased Hepatic Production of VLDL: It inhibits the synthesis of apolipoprotein B, a key component of VLDL, thus reducing triglyceride production.[1]

-

Increased HDL Cholesterol: The mechanism is not fully elucidated but involves increased synthesis of apolipoproteins A-I and A-II, the major protein components of HDL.[10]

This modulation of lipid metabolism leads to a significant reduction in plasma triglycerides (30-60%) and a modest increase in HDL cholesterol, making it effective in treating hypertriglyceridemia and reducing the associated risk of pancreatitis.[1][11]

Analytical Characterization and Quality Control

Ensuring the purity and identity of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is paramount. A suite of analytical techniques is employed for this purpose.

Table 2: Expected Analytical Data for Characterization

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the isobutyl group (doublet and multiplet), gem-dimethyl protons (singlet), methylene protons of the pentanoate chain (triplets/multiplets), aromatic protons, and methyl groups on the aromatic ring. |

| ¹³C NMR | Resonances for the ester carbonyl carbon (~175 ppm), carbons of the aromatic ring, and distinct signals for the aliphatic carbons of the pentanoate and isobutyl groups. |

| FT-IR | Strong absorption band for the ester C=O stretch (~1730 cm⁻¹), C-O stretching vibrations for the ester and ether linkages, and bands characteristic of the aromatic ring. |

| Mass Spec. | Molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight (306.44 g/mol ). |

| HPLC/GC | A primary peak indicating the purity of the compound, typically performed with a suitable non-polar column and a mobile phase like acetonitrile/water for HPLC or a standard temperature program for GC. |

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

System Preparation: Use a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile:Water (80:20 v/v). Degas the mobile phase before use.

-

Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the compound in the mobile phase to create a 1 mg/mL stock solution. Prepare further dilutions as necessary.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV at 276 nm

-

Column Temperature: 25°C

-

-

Analysis: Inject the sample and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Safety and Handling

Based on available data, the compound is classified as harmful if swallowed. Standard laboratory precautions should be observed.

Table 3: Safety Information

| Hazard Category | GHS Classification & Precaution | Source |

| Acute Toxicity | Warning: H302 - Harmful if swallowed. | [5] |

| Handling | Wear protective gloves, eye protection, and clothing. Use in a well-ventilated area. Avoid breathing vapors. | General Lab Safety |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | General Lab Safety |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. | General Lab Safety |

Conclusion

Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate (CAS: 149105-26-0) is more than a mere chemical curiosity; it is a linchpin in the efficient and large-scale synthesis of Gemfibrozil, a vital medication in the management of dyslipidemia. A thorough understanding of its synthesis, characterization, and role within the broader context of drug development is essential for pharmaceutical scientists. The methodologies outlined in this guide underscore the principles of rational process chemistry, where intermediates are strategically designed to facilitate the construction of complex and valuable active pharmaceutical ingredients.

References

-

Vu, N., & StatPearls. (2023). Gemfibrozil. StatPearls Publishing. Available from: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Gemfibrozil?. Available from: [Link]

-

Filo. (2025). Mechanism of action for gemfibrozil. Available from: [Link]

-

GlobalRx. (n.d.). Gemfibrozil USP: A Comprehensive Clinical Profile. Available from: [Link]

-

Applichem. (n.d.). Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15688749, 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. Available from: [Link]

-

Baker, H., et al. (2021). Gemfibrozil derivatives as activators of soluble guanylyl cyclase – A structure-activity study. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

- Google Patents. (n.d.). PT83888A - Improved process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.

-

LookChem. (n.d.). CAS No.149105-26-0, Isobutyl 2,2-dimethyl-5-(2,5-xylyloxy)valerate. Available from: [Link]

-

New Drug Approvals. (2016). Gemfibrozil. Available from: [Link]

Sources

- 1. Gemfibrozil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. appchemical.com [appchemical.com]

- 5. 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | C19H30O3 | CID 15688749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Gemfibrozil Isobutyl Ester | CAS No- 149105-26-0 | NA [chemicea.com]

- 7. PT83888A - Improved process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid - Google Patents [patents.google.com]

- 8. Gemfibrozil derivatives as activators of soluble guanylyl cyclase – a structure- activity study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Gemfibrozil? [synapse.patsnap.com]

- 10. Mechanism of action for gemfibrozil | Filo [askfilo.com]

- 11. Articles [globalrx.com]

Structure elucidation of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate

An In-Depth Technical Guide to the Structure Elucidation of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and drug development. It ensures identity, purity, and provides the foundational data for understanding a molecule's biological activity and metabolic fate. This guide presents a comprehensive, multi-technique spectroscopic workflow for the structural elucidation of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate (CAS No: 149105-26-0, Molecular Formula: C₁₉H₃₀O₃). This molecule, an ester derivative related to the lipid-regulating agent Gemfibrozil, serves as an excellent model for demonstrating the synergistic power of modern analytical techniques.[1][2][3] We will move beyond a simple recitation of data, focusing instead on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices and the logic of data interpretation will be emphasized, providing a robust framework for researchers tackling similar analytical challenges.

The Analytical Strategy: A Logic-Driven Workflow

Structure elucidation is not a linear process but an iterative cycle of hypothesis and confirmation.[4][5] Our approach is designed as a self-validating system, where each piece of data corroborates or refines the structural puzzle. The workflow begins with determining the molecular formula and identifying key functional groups, then proceeds to map the atomic connectivity of the molecular framework.

Caption: Overall workflow for spectroscopic structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Mass spectrometry is the initial and essential step, providing the molecular weight and formula, which are critical constraints for any proposed structure.[6][7][8][9]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, typically via direct injection or a GC inlet.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (standardly 70 eV). This energy is sufficient to ionize the molecule by ejecting an electron, forming a radical cation (M⁺•), and inducing fragmentation.[10]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Interpretation & Insights

The molecular formula C₁₉H₃₀O₃ gives a calculated molecular weight of 306.44 g/mol .

-

Molecular Ion (M⁺•): The spectrum is expected to show a molecular ion peak at m/z = 306. The presence of an aromatic ring lends stability, often making the molecular ion peak observable, even if it is not the most abundant.[11][12]

-

Fragmentation Analysis: The fragmentation pattern provides the first clues to the molecule's substructures. The weakest bonds and the formation of the most stable carbocations or radical cations dictate the fragmentation pathways.[10][13]

Table 1: Predicted Key Fragment Ions in the EI-Mass Spectrum

| m/z | Proposed Fragment Structure/Loss | Rationale |

| 306 | [C₁₉H₃₀O₃]⁺• | Molecular Ion (M⁺•) |

| 249 | [M - C₄H₉]⁺ | Loss of the isobutyl radical from the ester. |

| 233 | [M - OC₄H₉]⁺ | Loss of the isobutoxy radical, forming an acylium ion. |

| 179 | [C₁₁H₁₅O₂]⁺ | Cleavage alpha to the ether oxygen, retaining the pentanoate portion. |

| 135 | [C₉H₁₁O]⁺ | Cleavage alpha to the ether oxygen, forming the 2,5-dimethylphenoxymethylene cation. |

| 121 | [C₈H₉O]⁺ | The 2,5-dimethylphenoxide cation, a common and stable fragment. |

| 57 | [C₄H₉]⁺ | The isobutyl cation, a highly stable tertiary carbocation. Often a very abundant peak. |

This fragmentation data strongly suggests the presence of an isobutyl ester and a 2,5-dimethylphenoxy moiety, providing initial fragments that will be assembled using NMR.

Infrared Spectroscopy: A Census of Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[14][15]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: A background spectrum of the clean ATR crystal (e.g., diamond or germanium) is recorded.

-

Sample Application: A small amount of the neat liquid sample is placed directly onto the ATR crystal.

-

Sample Scan: The IR beam is passed through the crystal and reflected internally, penetrating a small distance into the sample at each reflection point. The transmitted radiation is measured by a detector.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation & Insights

The IR spectrum provides a molecular "fingerprint" and confirms the presence of the key ester and ether functionalities.[15]

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Confirmed |

| ~2960-2870 | Strong, Sharp | C(sp³)-H Stretch | Alkyl groups (isobutyl, pentanoate)[16] |

| ~1740 | Strong, Sharp | C=O Stretch | Aliphatic Ester[17][18][19] |

| ~1250 | Strong, Sharp | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether[20][21][22] |

| ~1150 | Strong, Sharp | C-O Stretch | Ester |

| ~1500, ~1585 | Medium, Sharp | C=C Stretch | Aromatic Ring |

Critically, the absence of a broad absorption band in the 3200-3600 cm⁻¹ region confidently rules out the presence of any hydroxyl (-OH) groups, such as a carboxylic acid or alcohol impurity.[23][24]

NMR Spectroscopy: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[25][26] It provides information on the chemical environment, connectivity, and spatial relationships of atoms. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to assemble the molecule piece by piece.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

1D Spectra Acquisition: Standard ¹H and proton-decoupled ¹³C spectra are acquired. A DEPT-135 experiment is also run to differentiate between CH, CH₂, and CH₃ carbons.

-

2D Spectra Acquisition: A suite of 2D experiments is performed, including COSY, HSQC, and HMBC, using standard pulse programs.

1D NMR Analysis: The Parts List

The 1D spectra provide an inventory of all the unique proton and carbon environments in the molecule.

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~6.95 | d | 1H | Ar-H |

| b | ~6.65 | d | 1H | Ar-H |

| c | ~6.60 | s | 1H | Ar-H |

| d | ~3.95 | t | 2H | -O-CH₂ -CH₂- |

| e | ~3.85 | d | 2H | -O-CH₂ -CH- |

| f | ~2.25 | s | 3H | Ar-CH₃ |

| g | ~2.15 | s | 3H | Ar-CH₃ |

| h | ~1.90 | m | 1H | -CH₂-CH (CH₃)₂ |

| i | ~1.80 | m | 2H | -O-CH₂-CH₂ -CH₂- |

| j | ~1.50 | m | 2H | -CH₂-CH₂ -C(CH₃)₂- |

| k | ~1.15 | s | 6H | -C(CH₃ )₂- |

| l | ~0.90 | d | 6H | -CH(CH₃ )₂ |

Table 4: Predicted ¹³C NMR & DEPT-135 Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |

| ~177.0 | N/A | C =O (Ester Carbonyl)[27][28] |

| ~156.0 | N/A | Ar-C -O (Aromatic) |

| ~136.5 | N/A | Ar-C -CH₃ (Aromatic) |

| ~130.0 | N/A | Ar-C -CH₃ (Aromatic) |

| ~128.0 | Up (CH) | Ar-C H |

| ~120.5 | Up (CH) | Ar-C H |

| ~111.0 | Up (CH) | Ar-C H |

| ~71.0 | Down (CH₂) | Ester -O-C H₂- |

| ~67.5 | Down (CH₂) | Ether -O-C H₂- |

| ~42.0 | N/A | -C (CH₃)₂- (Quaternary) |

| ~35.0 | Down (CH₂) | -C H₂-C(CH₃)₂- |

| ~28.0 | Up (CH) | -C H(CH₃)₂ |

| ~26.5 | Down (CH₂) | -O-CH₂-C H₂- |

| ~25.5 | Up (CH₃) | -C(C H₃)₂ |

| ~21.0 | Up (CH₃) | Ar-C H₃ |

| ~19.0 | Up (CH₃) | -CH(C H₃)₂ |

| ~16.0 | Up (CH₃) | Ar-C H₃ |

2D NMR Analysis: Assembling the Fragments

While 1D NMR provides the pieces, 2D NMR reveals how they are connected.[29][30][31]

-

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[32]

-

Key Correlations:

-

A spin system connecting the ether -O-CH₂ - (d) to its adjacent -CH₂ - (i), which in turn couples to the next -CH₂ - (j). This maps out the C3-C4-C5 portion of the pentanoate chain.

-

A separate spin system connecting the isobutyl -CH₂ - (e) to the -CH - (h), which in turn couples to the two methyl groups (l). This confirms the isobutyl fragment.

-

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to, confirming the assignments made in the 1D tables.[33][34] For example, it will show a correlation cross-peak between the proton signal at δ ~3.95 (d) and the carbon signal at δ ~67.5.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for connecting the isolated spin systems and quaternary carbons. It shows correlations between protons and carbons that are 2, 3, and sometimes 4 bonds away.[32][34][35]

Caption: Key HMBC correlations confirming the molecular backbone.

-

Crucial HMBC Correlations for Final Assembly:

-

Ester Linkage: Protons of the isobutyl -O-CH₂ - group (e) show a 3-bond correlation to the ester carbonyl carbon (δ ~177.0). This definitively connects the isobutyl group to the ester oxygen.

-

Pentanoate Backbone: The protons of the gem-dimethyl groups (k) show a 2-bond correlation to the quaternary carbon (δ ~42.0) and a crucial 3-bond correlation to the ester carbonyl carbon (δ ~177.0). This connects the C2 of the pentanoate chain to the carbonyl.

-

Ether Linkage: The protons of the ether -O-CH₂ - group (d) show a 3-bond correlation to the aromatic carbon attached to the ether oxygen (δ ~156.0), unambiguously linking the pentanoate chain to the phenoxy ring.

-

Aromatic Substitution: Correlations between the aromatic protons (a, b, c) and the aromatic methyl carbons (and vice versa) confirm the 2,5-substitution pattern on the benzene ring.

-

Conclusion: A Unified Structural Verdict

The structure of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is unequivocally confirmed through the strategic application of multiple spectroscopic techniques. Mass spectrometry established the correct molecular formula of C₁₉H₃₀O₃. IR spectroscopy provided clear evidence for the required ester and ether functional groups while ruling out others. Finally, a comprehensive suite of 1D and 2D NMR experiments allowed for the complete and unambiguous assignment of every proton and carbon, and crucially, mapped the connectivity between all molecular fragments. Each technique provided a layer of evidence that, when combined, creates a self-consistent and validated structural assignment, exemplifying a best-practice approach for modern chemical analysis.

References

- Wikipedia. Mass spectrometry.

- Broad Institute.

- Slideshare.

- Chemistry LibreTexts. Mass Spectrometry.

- Lab Manager.

- ACD/Labs. A Beginner's Guide to Mass Spectrometry.

- Scribd. IR Spectroscopy: Functional Group Analysis | PDF.

- Slideshare. 2D NMR Spectroscopy | PPTX.

- MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds.

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.

- Specac Ltd. Interpreting Infrared Spectra.

- University of Nairobi. Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods.

- Journal of Chemical and Pharmaceutical Sciences.

- Hypha Discovery.

- University of Colorado Boulder.

- Michigan State University Department of Chemistry. NMR Spectroscopy.

- Intertek.

- Rocky Mountain Labs. Difference between Ether and Ester Bonding in FTIR Spectra.

- Taylor & Francis Online.

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.

- ResearchGate.

- YouTube. IR Spectroscopy - Basic Introduction.

- SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC).

- YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)

- YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.

- EPFL. 2D NMR.

- Columbia University NMR Core Facility. HSQC and HMBC.

- YouTube.

- Chemistry LibreTexts. 18.9: Spectroscopy of Ethers.

-

ACS Publications. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGih6xZK8WNg2a-eLTeWRGufh4HB8XIiYmYEcoYrb9l3VV4-QEB1a7WoX7onyXJOtoiE-JBF7D1FgfcmX-JDgIez01S-O7v_5APoAptdBvBRXWOGqSrhP5VLFKtFV-M6fgwoWmRuw==]([Link] ADEQUATE vs. HMBC)

- YouTube.

- YouTube. NMR Spectroscopy | Interpreting Spectra | Ester.

- University of Calgary. Spectroscopy Tutorial: Esters.

- OpenStax. 18.8 Spectroscopy of Ethers - Organic Chemistry.

- OpenStax adaptation. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.

- StudySmarter. Interpretation of Mass Spectra: Mclafferty, EI Techniques.

- University of California, Davis.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

- Chemguide. interpreting C-13 NMR spectra.

- Semantic Scholar. asian journal of chemistry.

- University of Arizona Department of Chemistry and Biochemistry. Mass Spectrometry - Examples.

- BLDpharm. 149105-26-0|Isobutyl 5-(2,5-dimethylphenoxy)

- Google Patents. CA1267155A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid.

- ChemBK. Isobutyl 5-(2,5-dimethylphenoxy)

- PubChem. 2-Methylpropyl 5-(2,5-dimethylphenoxy)

- Google Patents.

- Vulcanchem. Methyl 5-(2,5-dimethylphenoxy)

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 149105-26-0|Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate|BLD Pharm [bldpharm.com]

- 3. 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | C19H30O3 | CID 15688749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 7. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry in Analytical Chemistry: Methods and Applications | Lab Manager [labmanager.com]

- 10. uni-saarland.de [uni-saarland.de]

- 11. m.youtube.com [m.youtube.com]

- 12. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 13. whitman.edu [whitman.edu]

- 14. scribd.com [scribd.com]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. rockymountainlabs.com [rockymountainlabs.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. m.youtube.com [m.youtube.com]

- 21. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 22. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 23. youtube.com [youtube.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. jchps.com [jchps.com]

- 26. NMR Spectroscopy [www2.chemistry.msu.edu]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. chemguide.co.uk [chemguide.co.uk]

- 29. use of nmr in structure ellucidation | PDF [slideshare.net]

- 30. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 31. youtube.com [youtube.com]

- 32. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 33. epfl.ch [epfl.ch]

- 34. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 35. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of Gemfibrozil and its Isobutyl Ester Derivative

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the lipid-regulating agent Gemfibrozil. Due to the limited availability of public experimental data for its isobutyl ester derivative, this guide will first detail the known spectroscopic characteristics of Gemfibrozil. Subsequently, it will offer an expert, field-proven projection of the expected spectroscopic data for Gemfibrozil Isobutyl Ester based on fundamental principles of NMR, IR, and MS. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of these compounds.

Introduction: Gemfibrozil and the Significance of its Ester Derivatives

Gemfibrozil, chemically known as 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, is a well-established fibric acid derivative used in the treatment of hyperlipidemia.[1] It effectively reduces serum triglycerides and very-low-density lipoprotein (VLDL) levels.[1] The ester derivatives of Gemfibrozil, such as the isobutyl ester, are of significant interest in pharmaceutical development. They often serve as intermediates in synthesis, act as reference standards for impurity profiling, or are studied as potential prodrugs with altered pharmacokinetic properties. A thorough understanding of their spectroscopic signature is paramount for synthesis monitoring, quality control, and metabolic studies.

Sources

Solubility of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate in organic solvents

An In-depth Technical Guide to the Solubility of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the solubility characteristics of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. In the absence of direct experimental data for this specific ester, this document leverages a predictive approach grounded in fundamental chemical principles and comparative analysis with structurally analogous compounds. The insights herein are intended to guide solvent selection for synthesis, purification, formulation, and screening protocols.

Introduction: Understanding the Significance of Solubility

Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is an ester derivative of Gemfibrozil, a well-known lipid-regulating agent.[1] The esterification of Gemfibrozil to its isobutyl form significantly alters its physicochemical properties, most notably its polarity and, by extension, its solubility profile. Understanding the solubility of this compound in various organic solvents is paramount for a multitude of applications, including:

-

Reaction Media Selection: Optimizing the yield and purity of synthetic routes involving this compound.

-

Purification and Crystallization: Developing effective methods for isolating the compound in a highly pure form.

-

Formulation Development: Creating stable and bioavailable formulations for potential therapeutic or agrochemical applications.

-

Analytical Method Development: Choosing appropriate solvents for chromatographic analysis (e.g., HPLC, GC).

This guide will provide a robust predictive framework for the solubility of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate, alongside a detailed experimental protocol for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its structural features and physicochemical properties. The key attributes of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate are detailed below.

| Property | Value/Description | Source |

| Molecular Formula | C19H30O3 | [2][3] |

| Molecular Weight | 306.44 g/mol | [3][4] |

| IUPAC Name | 2-methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | [3] |

| Structure | Aromatic ether ester with a branched aliphatic chain | [5] |

Structural Analysis and Solubility Prediction:

The molecule's structure is characterized by a significant nonpolar character, contributed by the 2,5-dimethylphenoxy group, the 2,2-dimethylpentanoate backbone, and the isobutyl ester moiety. The ester group provides a site for polar interactions, but its influence is moderated by the steric hindrance from the adjacent gem-dimethyl groups and the overall lipophilicity of the molecule.

Based on the "like dissolves like" principle, we can predict the following solubility behavior:

-

High Solubility: Expected in nonpolar and moderately polar aprotic solvents that can effectively solvate the hydrocarbon and aromatic portions of the molecule. Examples include ethers (diethyl ether, THF), aromatic hydrocarbons (toluene), and chlorinated solvents (dichloromethane, chloroform).

-

Moderate Solubility: Likely in polar aprotic solvents such as acetone and ethyl acetate, which can interact with the ester group while still accommodating the nonpolar regions.

-

Low to Negligible Solubility: Predicted in highly polar protic solvents like water and, to a lesser extent, lower alcohols like methanol and ethanol. The energy required to disrupt the hydrogen-bonding network of these solvents would not be sufficiently compensated by the solvation of the large, nonpolar molecule.

Comparative Solubility Analysis of Structurally Related Compounds

To refine our predictions, we can analyze the known solubility of structurally similar molecules. This comparative approach provides valuable empirical context.

| Compound | Structural Difference from Target | Solvent | Solubility | Source |

| Gemfibrozil | Carboxylic acid instead of isobutyl ester | Chloroform | Very Soluble | [6] |

| Methanol, Ethanol, Acetone, Hexane | Soluble | [6] | ||

| Water | Insoluble | [6] | ||

| DMSO | 50 mg/mL | [6] | ||

| Fenoxycarb | Ethyl carbamate instead of isobutyl pentanoate | Ethanol | 510 g/L (at 25°C) | [7] |

| Acetone | 770 g/L (at 25°C) | [7] | ||

| Toluene | 630 g/L (at 25°C) | [7] | ||

| n-Hexane | 5.3 g/L (at 25°C) | [7] | ||

| n-Octanol | 130 g/L (at 25°C) | [7] | ||

| Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | Methyl ester instead of isobutyl ester | Water | < 1 mg/mL | [5] |

| Acetone, Ethyl Acetate | Soluble | [5] |

Interpretation and Extrapolation:

-

The high solubility of Gemfibrozil in a range of organic solvents, from nonpolar hexane to polar aprotic acetone, suggests that the core 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate structure is amenable to solvation by these solvent types.[6] The insolubility in water is also a key indicator of its hydrophobic nature.[6]

-

The quantitative data for Fenoxycarb is particularly insightful. Despite the structural differences, its high solubility in ethanol, acetone, and toluene provides a strong indication that our target compound will also be highly soluble in these solvents. The slight solubility in hexane suggests that while nonpolar, some polarity is beneficial for solvation.[7][8]

-

The methyl ester analogue's good solubility in acetone and ethyl acetate further supports the prediction of high solubility in polar aprotic solvents.[5] The more lipophilic isobutyl group of our target compound, compared to the methyl group, may further enhance solubility in less polar solvents like toluene and ethers.

The following diagram illustrates the predicted solubility of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate across a spectrum of solvent polarities.

Caption: Predicted solubility of the target compound in various organic solvents.

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to empirical fact, a robust and validated experimental protocol is essential. The following method describes the isothermal shake-flask method, a gold standard for solubility determination.

4.1. Materials and Equipment

-

Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate (purity >98%)

-

Analytical grade organic solvents

-

Analytical balance (±0.01 mg)

-

Thermostatically controlled shaker bath

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

4.2. Step-by-Step Methodology

-

Preparation of Stock Standard: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials.

-

Pipette a known volume of each test solvent into the corresponding vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in the shaker bath set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand in the thermostatic bath for at least 2 hours to allow solids to settle.

-

Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed volumetric flask.

-

Accurately weigh the collected filtrate.

-

Dilute the filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards from the stock solution.

-

Analyze the calibration standards and the diluted sample solutions by HPLC.

-

Construct a calibration curve of peak area versus concentration.

-

Determine the concentration of the compound in the diluted sample solutions from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for all dilutions.

-

Express solubility in desired units (e.g., g/L, mg/mL, mol/L).

-

The following diagram outlines this experimental workflow.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chembk.com [chembk.com]

- 3. 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | C19H30O3 | CID 15688749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 149105-26-0|Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate|BLD Pharm [bldpharm.com]

- 5. Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate (149105-25-9) for sale [vulcanchem.com]

- 6. chembk.com [chembk.com]

- 7. Fenoxycarb | C17H19NO4 | CID 51605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Whitepaper: A Strategic Guide to Investigating the Pharmacological Profile of Gemfibrozil Isobutyl Ester

Preamble: The Rationale for Chemical Evolution

Gemfibrozil, a well-established fibric acid derivative, has been a cornerstone in the management of dyslipidemia for decades.[1][2] Its primary mechanism involves the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that governs the transcription of genes integral to lipid and lipoprotein metabolism.[3][4] This activation leads to a significant reduction in plasma triglycerides (TG) and very-low-density lipoprotein (VLDL), coupled with a beneficial increase in high-density lipoprotein (HDL) cholesterol.[5][6] Beyond its lipid-modifying effects, evidence points to ancillary anti-inflammatory properties and a unique ability among fibrates to activate soluble guanylyl cyclase (sGC), suggesting a broader therapeutic potential.[7][8]

However, the pharmaceutical sciences are in a constant state of evolution, seeking to optimize efficacy, safety, and pharmacokinetic profiles. The synthesis of ester derivatives represents a classical medicinal chemistry strategy to create prodrugs.[9][10] An isobutyl ester of gemfibrozil is a logical next-generation candidate. Esterification can profoundly alter a drug's physicochemical properties, potentially enhancing its lipophilicity, modifying its absorption and distribution, and enabling a controlled release of the active carboxylic acid moiety through enzymatic hydrolysis.

This guide provides a comprehensive, field-proven framework for the systematic evaluation of Gemfibrozil Isobutyl Ester (GIE). It is not a rigid protocol but a strategic roadmap, designed to elucidate the compound's complete pharmacological character, from initial benchtop assays to preclinical in vivo validation.

Part 1: Foundational Characterization - The Molecule and its Target

Before delving into complex biological systems, a thorough understanding of the test article is paramount. This initial phase establishes the compound's identity, stability, and theoretical potential.

Physicochemical Profiling & In Silico Modeling

The first step is to quantify the impact of isobutyl esterification. This is not merely a formality; it provides the causal basis for observed pharmacokinetic differences later on.

Experimental Protocol: Lipophilicity and Stability

-

Partition Coefficient (Log P) Determination:

-

Objective: To quantify the increase in lipophilicity of GIE compared to gemfibrozil.

-

Method: Utilize the shake-flask method with n-octanol and phosphate-buffered saline (PBS, pH 7.4).

-

Procedure:

-

Prepare a stock solution of GIE and gemfibrozil in a suitable solvent.

-

Add a known amount to a vial containing a pre-saturated mixture of n-octanol and PBS.

-

Vortex vigorously for 30 minutes to allow for partitioning.

-

Centrifuge to separate the two phases.

-

Carefully sample both the aqueous and organic layers.

-

Quantify the concentration in each phase using a validated HPLC-UV method.[11]

-

Calculate Log P as the base-10 logarithm of the ratio of the concentration in the organic phase to the aqueous phase.

-

-

-

Chemical and Enzymatic Stability Assays:

-

Objective: To determine if GIE is a viable prodrug by assessing its conversion to gemfibrozil.

-

Method: Incubate GIE in various biological matrices and measure the rate of hydrolysis.

-

Procedure:

-

Prepare solutions of GIE in PBS (pH 7.4) to assess chemical stability.

-

Prepare solutions of GIE in fresh rat or human plasma and liver microsome preparations (S9 fraction) to assess enzymatic stability.

-

Incubate all samples at 37°C.

-

At designated time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction with an equal volume of cold acetonitrile.

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant by HPLC-UV to quantify the disappearance of GIE and the appearance of gemfibrozil.

-

Calculate the half-life (t½) in each matrix. A short half-life in enzymatic matrices compared to buffer indicates successful prodrug conversion.

-

-

Table 1: Expected Physicochemical Properties

| Parameter | Gemfibrozil (Parent) | Gemfibrozil Isobutyl Ester (Expected) | Rationale |

| Molecular Weight | 250.33 g/mol [4] | 306.43 g/mol | Addition of isobutyl group. |

| Calculated Log P | ~4.0 | > 5.0 | Increased lipophilicity from the alkyl ester chain. |

| Aqueous Solubility | Slightly soluble[4] | Low | Increased lipophilicity reduces aqueous solubility. |

| t½ in PBS (pH 7.4) | Stable | > 8 hours | Ester bond should be stable at physiological pH. |

| t½ in Plasma | N/A | < 60 minutes | Hydrolysis by plasma esterases. |

| t½ in Liver S9 | N/A | < 30 minutes | Rapid hydrolysis by hepatic esterases. |

Part 2: In Vitro Pharmacology - Elucidating the Mechanism of Action

This phase aims to answer two critical questions:

-

Does GIE act as a prodrug, releasing gemfibrozil to activate PPARα?

-

Does the intact ester possess any intrinsic activity, potentially different from the parent drug?

Primary Target Engagement: PPARα Activation

The central hypothesis is that GIE, via hydrolysis to gemfibrozil, will function as a PPARα agonist. A cell-based reporter assay is the gold standard for quantifying this activity.[12]

Experimental Protocol: PPARα Luciferase Reporter Assay

-

Objective: To measure the dose-dependent activation of the PPARα receptor by GIE and gemfibrozil.

-

Cell Line: HEK293T cells, which have low endogenous PPARα expression, are ideal for this transient transfection assay.

-

Reagents:

-

Expression plasmid for a chimeric receptor containing the Gal4 DNA-binding domain fused to the human PPARα ligand-binding domain (LBD).

-

Reporter plasmid containing multiple Gal4 Upstream Activation Sequences (UAS) driving a luciferase gene (e.g., pGL4.35).[12]

-

Transfection reagent (e.g., Lipofectamine).

-

Positive controls: Gemfibrozil, WY14643 (a potent PPARα agonist).[13]

-

Vehicle control: DMSO.

-

-

Procedure:

-

Seed HEK293T cells in 96-well plates.

-

Co-transfect cells with the Gal4-PPARα-LBD and UAS-luciferase plasmids.

-

Allow cells to recover for 24 hours.

-

Remove the transfection medium and replace it with fresh medium containing serial dilutions of GIE, gemfibrozil, WY14643, or vehicle control.

-

Incubate for another 24 hours. This duration is crucial to allow for potential hydrolysis of GIE within the cell culture environment.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein content to account for differences in cell viability or transfection efficiency.

-

Plot the dose-response curves and calculate EC₅₀ values.

-

Downstream Gene Expression Analysis

Activation of PPARα leads to the altered expression of target genes involved in fatty acid metabolism.[12] Verifying this provides a secondary, more physiologically relevant confirmation of target engagement.

Experimental Protocol: qRT-PCR for PPARα Target Genes

-

Objective: To confirm that receptor activation translates to the transcription of known downstream targets.

-

Cell Line: HepG2 human hepatoma cells, which endogenously express PPARα.

-

Procedure:

-

Culture HepG2 cells to ~80% confluency.

-

Treat cells with GIE, gemfibrozil (at their respective EC₅₀ and 10x EC₅₀ concentrations from the reporter assay), and a vehicle control for 24 hours.

-

Isolate total RNA using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA using a reverse transcriptase kit.

-

Perform quantitative real-time PCR (qRT-PCR) using primers for known PPARα target genes such as CPT1A (Carnitine Palmitoyltransferase 1A), CD36 (Fatty Acid Translocase), and VLCAD (Very Long-Chain Acyl-CoA Dehydrogenase).[12]

-

Normalize target gene expression to a stable housekeeping gene (e.g., GAPDH or ACTB).

-

Calculate the fold change in gene expression relative to the vehicle control.

-

Caption: PPARα signaling pathway initiated by Gemfibrozil.

Assessment of Anti-Inflammatory Potential

Fibrates are known to exert anti-inflammatory effects, often by antagonizing pro-inflammatory transcription factors like NF-κB.[14][15] This is a key secondary activity to investigate.

Experimental Protocol: Cytokine Release in Macrophages

-

Objective: To determine if GIE can suppress the inflammatory response in activated immune cells.

-

Cell Line: THP-1 human monocytic cells, differentiated into macrophages with Phorbol 12-myristate 13-acetate (PMA).

-

Procedure:

-

Treat THP-1 cells with PMA for 48 hours to induce differentiation.

-

Pre-treat the differentiated macrophages with various concentrations of GIE, gemfibrozil, or vehicle for 2 hours.

-

Induce an inflammatory response by adding Lipopolysaccharide (LPS, 100 ng/mL).

-

Incubate for 18-24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using commercially available ELISA kits.

-

Calculate the percentage inhibition of cytokine release compared to the LPS-only control.

-

Table 2: Summary of In Vitro Assays and Expected Outcomes

| Assay | Test Articles | Positive Control | Primary Endpoint | Expected Outcome for GIE |

| PPARα Reporter | GIE, Gemfibrozil | WY14643 | EC₅₀ for Luciferase Activity | Similar potency (EC₅₀) to gemfibrozil, indicating effective conversion. |

| qRT-PCR | GIE, Gemfibrozil | Gemfibrozil | Fold change in CPT1A, CD36 | Dose-dependent increase in target gene expression, comparable to gemfibrozil. |

| Cytokine Release | GIE, Gemfibrozil | Dexamethasone | IC₅₀ for TNF-α/IL-6 Inhibition | Dose-dependent reduction in cytokine release. |

Part 3: In Vivo Evaluation - From Bench to Preclinical Model

Positive in vitro data provides the justification for advancing to more complex and resource-intensive in vivo models. This phase assesses the compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) in a living system.

Caption: High-level workflow for GIE pharmacological evaluation.

Pharmacokinetic (PK) Analysis

A comparative PK study is essential to understand if GIE offers any advantages in absorption, exposure, or metabolism over the parent drug.

Experimental Protocol: Rat Pharmacokinetic Study

-

Objective: To compare the plasma concentration-time profiles of GIE and gemfibrozil following oral administration.

-

Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

-

Procedure:

-

Fast rats overnight.

-

Administer equimolar doses of GIE or gemfibrozil via oral gavage.

-

Collect blood samples (via tail vein or jugular vein cannula) at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Process blood to obtain plasma and store at -80°C.

-

Extract GIE and gemfibrozil from plasma samples.

-

Quantify concentrations using a validated LC-MS/MS method.

-

Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and t½ (half-life).[16][17]

-

Pharmacodynamic (PD) Efficacy

The ultimate test is whether GIE can replicate or improve upon the lipid-lowering effects of gemfibrozil in a relevant disease model. The diet-induced hyperlipidemic hamster is an excellent model due to similarities in lipid metabolism with humans.[18]

Experimental Protocol: Dyslipidemia Model in Hamsters

-

Objective: To evaluate the lipid-modifying efficacy of GIE in a diet-induced dyslipidemia model.

-

Animal Model: Male Golden Syrian hamsters.

-

Procedure:

-

Induction Phase: Feed all hamsters a high-fat, high-fructose diet for 2-4 weeks to induce dyslipidemia (elevated TG and cholesterol).[18]

-

Treatment Phase:

-

Divide hamsters into groups (n=8-10 per group):

-

Group 1: Normal Diet + Vehicle

-

Group 2: High-Fat Diet + Vehicle

-

Group 3: High-Fat Diet + Gemfibrozil (e.g., 100 mg/kg/day)

-

Group 4: High-Fat Diet + GIE (equimolar dose to gemfibrozil)

-

-

Administer treatments daily via oral gavage for 4 weeks.

-

-

Endpoint Analysis:

-

At the end of the study, collect terminal blood samples after an overnight fast.

-

Analyze plasma for a full lipid panel: Total Cholesterol (TC), Triglycerides (TG), HDL-C, and LDL-C using enzymatic assay kits.

-

Optionally, collect liver tissue to assess for changes in liver weight and hepatic steatosis.

-

-

Table 3: Key In Vivo Endpoints and Hypothesized Results

| Study | Parameter | Gemfibrozil Group | GIE Group (Hypothesis) | Rationale for Hypothesis |

| Pharmacokinetics | AUC of Gemfibrozil | Baseline | Increased or prolonged | Improved absorption/bioavailability of the more lipophilic ester prodrug. |

| Tmax of Gemfibrozil | ~1-2 hours[16] | Delayed | Time required for in vivo hydrolysis of the ester to the active acid. | |

| Pharmacodynamics | Plasma Triglycerides | Significant ↓ vs. Vehicle | Similar or greater ↓ | Efficacious delivery of the active moiety to its site of action. |

| Plasma HDL-C | Significant ↑ vs. Vehicle | Similar or greater ↑ | Efficacious delivery of the active moiety to its site of action. | |

| Plasma LDL-C | Modest ↓ or no change[5] | Modest ↓ or no change | The primary effect of fibrates is on TGs and HDL. |

Conclusion and Forward Outlook

This technical guide outlines a systematic, multi-tiered approach to thoroughly characterize the pharmacological potential of Gemfibrozil Isobutyl Ester. By logically progressing from fundamental physicochemical analysis to robust in vitro and in vivo models, researchers can build a comprehensive data package.

The central hypothesis is that GIE will function as an effective prodrug, delivering the active gemfibrozil moiety with potentially altered and improved pharmacokinetics. The successful validation of this hypothesis through the described experimental workflows would establish GIE as a promising candidate for further preclinical and clinical development, potentially offering an optimized therapeutic option for the management of dyslipidemia and associated cardiovascular risk.

References

- Todd, P. A., & Ward, A. (1988). Gemfibrozil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in dyslipidaemia. Drugs, 36(3), 314–339. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1qiO11FZ67jNbgxjURCWNMA7ylvtBwUDucoDAi-CvTt9msai9rjY3FItAYtEndy992-3Hn_u3ZHf3dvIZIcvWUkg1svnaXWYy28I3n_mn9MqPvWnSKbRDqd6snjW1LkbN_w==]

- Patsnap Synapse. (2024). What is the mechanism of Gemfibrozil? Patsnap. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3gzbjfKO3tBOiq6bboC-5PqPlh5wFztjS5sUvAsqzZbjI-q7-2R7N6Y-NAYeAa32yn2Nlzg6F7FB89DSIqhWY2Ai9UW7OCJJ5Y5k4ZRg2yAtnXTZc6Q5m4EjtFdd1XZawlgWRlBBe-_H8BuK8Fk_9kjSQ78U2pOvget9DAOLGlacA]

- Drugs.com. (2025). Gemfibrozil: Package Insert / Prescribing Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtJWXhVJWBnoT80h326ucGD3iKi-ik8zgHks9f-TunIyW9Cv0Ijs1MBytAiYOzQK0yB03D5EhKY50UxpLmt6-dRn_2DGgXmI95bqzThLq4uqVuO6fYz_G-RpImzU2TPud870Qo]

- Jain, M. R., et al. (2000). In vivo model for dyslipidemia with diabetes mellitus in hamster. Indian Journal of Pharmacology, 32, 309-310. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAvO8pSU6UWXWc6tp6fEoOS-SMJjNbpUyTSU17PUUDLXFh0-zgCk8uMQXhyD58OQVQZiul9PlW5q-QSD0Wxs2pXs4M7vx4FGK0kQmx501w8nYb_H40uahzDaV5gO_OiwNNYiE=]

- Semantic Scholar. (n.d.). Selecting an Appropriate Animal Model for Dyslipidemia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx6uwXe0Auz4bPtJ9pA1Aw-6ojlBy9deZJUNmQSklp17Rd_h1H2el_HqyrDCJy_klR9E7GV1xiB-uy4I7bzdKTAcKnkgHoDppJ3afEkwcicns5ssjq0qYOgavU2OgON9oSv4yIfHOU5y92nlhMb6ZlQUJlkBbbQvkBoeVArrtqC_oFLI2-ytnx]

- Frontiers in Cardiovascular Medicine. (2018). Zebrafish Models for Dyslipidemia and Atherosclerosis Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2znoImCmnT69IxE4TepakxSVcspw_u_4ir28vX4PZlEqTW2pyIt6Oqg7a75eOxyWTGOCk8vdXFTXV3-Hp-g0ZkwKv8OA6CAffmfFWVQA3okM9udfdM5K0ryvi99cFWdrneLIgnU-Lcv1uj_satcuE9Yi5lnq72PQKV_--fAadJZfO_roYtuZzHSjFv1TJ1qu_w-I=]

- MedlinePlus. (2017). Gemfibrozil. U.S. National Library of Medicine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFikPPyWOmMiONOWIX2h6wQ2TroRAtiIbcF7mauiglz1r1JjY_TWKY9wSRZceQZBsZF55eYaQuDMnKHt48Zj1tdprnqiyj-X8J08g6y5xKmVks-Q2CGHN81TcpYv-X5oIPLaQIBECsCt7dKA9Q=]

- MDPI. (2023). An Overview of the Applications of Gemfibrozil Nano-Formulation in Hyperlipidemia. Materials Proceedings. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGYx9ABtVYi4SRSaSdIJNpR519Or8z9gEPG7T7V7gOErNzaTWRZ-MrXVDyAUiSDE9mBnzMKqconrrR60HnmV5QqxgsntgxxcxlyjK62zBCYUr9euvrdVNSPWBnN0BrDns=]

- Charles River Laboratories. (n.d.). Dyslipidemia and Atherosclerosis Mouse Models. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr9KyRKasDRkTS5QuWAC_QzU-tquqcaV8uShl8S9c0h925ueNgXUALHMow99EelHqK0RgOl-x6rXsKYq37pbAVqqkL5vCIlVgO_DKtcAQdIj0tbLdEYFZuDeZjBd8liCUFZ8JcKKB-z8qMHcKHTrfZjTxKUVhQXH3Jt601r7qRgiWsFFK2TMZlYNMf8fGAnlc2MBY0811sPfS_lOWwKGxVCE_NdYm-4uOrzXZz2dD_jOyovvls9cR4IrjFvmZkvy04LyCdBd22tx-Eg0fosdP36ofEBg==]

- Behr, A. C., et al. (2020). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Toxicological Sciences, 177(2), 404–416. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1Mb0L7i0IyQ3mbUTAccArF6EkaG3kOKCWuxP3KzJSp79PqTJtVJ_9sztCUHoQjo-nbUQ2zyQdRftME1cQnQKmtXg3_NnBnvB91wxhHgp6xHlh4CnPQzc_TtnwEzfuwkmNnGoQBxCvGYx7SQ==]

- Zuurbier, C. J., et al. (2020). Hyperlipidaemia and cardioprotection: Animal models for translational studies. British Journal of Pharmacology, 177(23), 5336–5355. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlDzdHgwvjxcpKrVK9iBVnO6IOeMj3Sga5fF_ErlIqa04Dhli_Lci8jSYAGM4snUQ_NAUXaNMgh8fBIfI9GODuuy6lToBhTbufy59f2OzHpU16z4DUXL-8o3TKjAYRo1GP64blzCWx_w935g==]

- Patel, M., & Tivakaran, V. S. (2023). Gemfibrozil. In StatPearls. StatPearls Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaVEu0GtWtdyoNWe-GHNBdb_Y4_9rPHVcTRp5JfgP3aS5NsvgPib5Y2ajQga7j3sFWV8ILDG2E3TNCd6tHTh_hcHloj-Oh4E62oc3uSDraqDwVY6UZwzp9GYDuG8VQWuAi1yFYncD_]

- Lea, A. P., & McTavish, D. (1997). Clinical pharmacokinetics of fibric acid derivatives (fibrates). Clinical Pharmacokinetics, 32(4), 317–338. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-swsgEBz5JXAFN6EDLYmjOHbbCMHWSF0Lf0eDu-fkZ3wNAkxoZlX61-QLcBOw-CJA2CY3aIXywnq4EoL1vfCu_KDrehFXMTyUv7DLvYOSKKTs93xovpuy73HzQ2pr-v3U7w==]